草酸铈(III)

描述

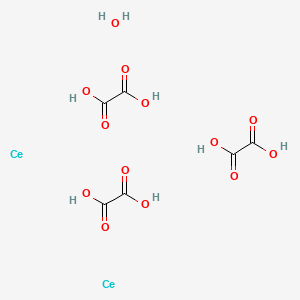

Cerium(III) oxalate, also known as cerium oxalate or Ce2(C2O4)3, is a chemical compound composed of cerium, carbon, and oxygen. It is a white solid, with a melting point of 868°C and a density of 5.5 g/cm3. Cerium(III) oxalate is used in a variety of scientific research applications, such as the synthesis of cerium oxide nanoparticles, cerium oxide-based catalysts, and cerium oxide-based fuel cells. It is also used in the production of cerium-containing pharmaceuticals and in the manufacture of cerium-containing optical components.

科学研究应用

纳米晶氧化铈的合成:草酸铈(III)用于合成纳米晶氧化铈,这是固体氧化物燃料电池和催化中的重要材料。通过改变合成条件,可以获得不同形态的氧化铈,这对其应用具有重要意义 (蒂尔佩克尔等人,2019).

矿物中的比色测定:草酸铈(III)在矿物中铈的比色测定中起作用。当与磺苯酸络合时,它可以分离和定量铈 (波洛克,1969).

光谱荧光应用:涉及草酸铈(III)的 Ce(III)/Ce(IV) 体系可用于光谱荧光法测定各种离子,如砷、铁、草酸盐、锇和碘 (柯克布莱特等人,1966).

与草酸铀(IV)共沉淀:草酸铈(III)与其与草酸铀(IV)共沉淀的研究对于了解这些元素的分布和迁移至关重要 (布洛克和戈登,1963).

硫酸溶液中的沉淀动力学:它用于研究涉及硫酸介质中铈(IV)的萃取和回收工艺,其中分析了其沉淀动力学 (伊利亚斯等人,2021).

草酸盐的催化臭氧化:负载钯氧化铈用于草酸盐的催化臭氧化,这是水处理和有机污染物降解中的重要应用 (张等人,2011).

钚沉淀过程的模拟:铈,包括草酸铈,已被用作各种沉淀过程中钚的替代品,提供了对钚的行为和性质的见解 (张,1987).

药理特性:历史上,草酸铈被用作止吐剂,特别是在怀孕和晕动病的情况下。然而,它在这些应用中的作用机制仍不清楚 (雅库佩克等人,2005).

安全和危害

Cerium(III) oxalate is corrosive, irritant, respiratory irritant, and toxic . It irritates skin and mucous membranes, and is a strong irritant to eyes . If it gets into the eyes, there is a danger of severe eye injury . Oxalates are corrosive to tissue and are powerful irritants. They have a caustic effect on the linings of the digestive tracts and can cause kidney damage .

作用机制

Target of Action

Cerium(III) oxalate hydrate, also known as Cerium(III) oxalate, is an inorganic cerium salt of oxalic acid It is used as an antiemetic , suggesting that it may interact with receptors or enzymes involved in nausea and vomiting.

Mode of Action

It is known that cerium salts can increase the blood coagulation rate

Biochemical Pathways

Given its role in increasing the blood coagulation rate , it may be inferred that it affects the coagulation cascade, a complex series of reactions that lead to the formation of a clot.

Pharmacokinetics

It is known to be slightly soluble in water , which could impact its absorption and distribution

Result of Action

It is known that cerium salts can cause sensitivity to heat . Additionally, oxalates are corrosive to tissue and are powerful irritants. They have a caustic effect on the linings of the digestive tracts and can cause kidney damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cerium(III) oxalate hydrate. For instance, the presence of an oxidizing acid solution can facilitate the oxidation of Cerium(III) ions to Cerium(IV) ions . Additionally, Cerium(III) oxalate hydrate is known to convert to the oxide when heated , which could impact its stability and efficacy.

生化分析

Biochemical Properties

Cerium(III) oxalate plays a role in biochemical reactions primarily through its interactions with biomolecules such as enzymes and proteins. One of the notable interactions is with oxalate oxidase, an enzyme that catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide. Cerium(III) oxalate can act as a substrate for this enzyme, leading to the production of reactive oxygen species (ROS) which can have various downstream effects on cellular processes .

Additionally, cerium(III) oxalate interacts with proteins involved in oxidative stress responses. For instance, it can bind to antioxidant proteins such as superoxide dismutase (SOD) and catalase, potentially modulating their activity. These interactions can influence the cellular redox state and impact various signaling pathways .

Cellular Effects

Cerium(III) oxalate has been shown to affect various types of cells and cellular processes. In particular, it can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to cerium(III) oxalate can lead to the activation of stress-responsive signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This activation can result in changes in gene expression, including the upregulation of genes involved in oxidative stress responses and inflammation .

Furthermore, cerium(III) oxalate can impact cellular metabolism by affecting the activity of key metabolic enzymes. It has been observed to inhibit enzymes involved in the tricarboxylic acid (TCA) cycle, leading to alterations in energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of cerium(III) oxalate involves its interactions with biomolecules at the molecular level. Cerium(III) oxalate can bind to enzymes and proteins, leading to changes in their activity. For example, it can inhibit the activity of enzymes such as aconitase and succinate dehydrogenase in the TCA cycle, resulting in reduced energy production .

Additionally, cerium(III) oxalate can induce the production of ROS through its interaction with oxalate oxidase. The generated ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. This oxidative stress can trigger various cellular responses, including the activation of signaling pathways and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cerium(III) oxalate can change over time due to its stability and degradation. Cerium(III) oxalate is relatively stable under standard conditions, but it can undergo degradation when exposed to high temperatures or acidic environments . Over time, the degradation of cerium(III) oxalate can lead to the formation of cerium oxide and other byproducts, which may have different biochemical properties and effects on cellular function .

Long-term exposure to cerium(III) oxalate in in vitro and in vivo studies has shown that it can cause persistent oxidative stress and inflammation. These effects can result in chronic changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation .

Dosage Effects in Animal Models

The effects of cerium(III) oxalate vary with different dosages in animal models. At low doses, cerium(III) oxalate has been observed to have minimal toxic effects and can even exhibit protective effects against oxidative stress . At high doses, cerium(III) oxalate can cause significant toxicity, including damage to the liver, kidneys, and other organs .

Threshold effects have been observed, where the toxic effects of cerium(III) oxalate become apparent only above a certain dosage. For example, high doses of cerium(III) oxalate can lead to severe oxidative damage, inflammation, and tissue necrosis .

Metabolic Pathways

Cerium(III) oxalate is involved in various metabolic pathways, particularly those related to oxidative stress and energy metabolism. It interacts with enzymes such as oxalate oxidase, which catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide . This reaction generates ROS, which can impact various metabolic processes .

Additionally, cerium(III) oxalate can affect the TCA cycle by inhibiting key enzymes such as aconitase and succinate dehydrogenase. This inhibition can lead to alterations in metabolic flux and energy production, resulting in changes in cellular metabolism .

Transport and Distribution

Cerium(III) oxalate is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via endocytosis and distributed to different cellular compartments . Within cells, cerium(III) oxalate can interact with transporters and binding proteins that facilitate its movement and localization .

The distribution of cerium(III) oxalate within tissues can also be influenced by its solubility and stability. In tissues, cerium(III) oxalate can accumulate in specific regions, such as the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of cerium(III) oxalate can affect its activity and function. Cerium(III) oxalate can be localized to various cellular compartments, including the cytoplasm, mitochondria, and lysosomes . Its localization can be influenced by targeting signals and post-translational modifications that direct it to specific organelles .

In the mitochondria, cerium(III) oxalate can interact with enzymes involved in the TCA cycle and oxidative phosphorylation, leading to changes in energy production and metabolic flux . In the lysosomes, cerium(III) oxalate can induce oxidative stress and damage to cellular components .

属性

IUPAC Name |

cerium;oxalic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Ce.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGMXARXHWPYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Ce].[Ce] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Ce2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Cerium(III) oxalate hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

15750-47-7 | |

| Record name | Tris[oxalate(2-)]dicerium hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the typical morphological features of cerium(III) oxalate?

A1: Cerium(III) oxalate can be synthesized into various morphologies, including nanorods and spherical nanoparticles. The oxidation state of the cerium ion plays a role in determining the final morphology. For instance, zinc(II) oxalate forms nanorods approximately 120 nm in diameter and 600 nm long, while cerium(III) oxalate forms spherical particles around 4-6 nm in size. []

Q2: How does the thermal decomposition of cerium(III) oxalate proceed?

A2: Thermal decomposition of cerium(III) oxalate can lead to the formation of cerium dioxide (CeO2). This process can yield different morphologies of cerium dioxide, including a mixture of nanorods and nanoparticles. The size of the resulting CeO2 nanoparticles can vary, with examples such as 3-4 nm for those derived from zirconium oxalate precursors. [] The decomposition temperature and heating rate can influence the final properties of the CeO2. []

Q3: Can cerium(III) oxalate be used to synthesize mixed oxides?

A3: Yes, cerium(III) oxalate can be used as a precursor for the synthesis of mixed oxides, such as uranium-cerium oxide solid solutions (U1-xCexO2+δ·nH2O). This is particularly relevant as cerium can act as a surrogate for plutonium in these materials. Hydrothermal treatment of mixed uranium(IV)-cerium(III) oxalates allows for the formation of these mixed oxides with a fluorite-type structure. []

Q4: What factors influence the hydrothermal conversion of mixed uranium(IV)-cerium(III) oxalates?

A4: The initial pH of the reaction media and the duration of hydrothermal treatment significantly affect the morphology and homogeneity of the resulting mixed oxides. For example, acidic conditions (pH ≤ 2) favor the formation of microspheres, while alkaline conditions lead to agglomerates of nanocrystallites. Longer hydrothermal treatment times generally lead to more homogeneous cationic distributions within the mixed oxides. []

Q5: What is unusual about the dehydration of cerium(III) oxalate?

A5: Unlike other rare earth oxalates, which can be dehydrated in vacuo at 320 °C without decomposing, cerium(III) oxalate converts to cerium dioxide under these conditions when exposed to air. This atypical behavior is attributed to the susceptibility of Ce(III) to oxidation to its quadrivalent state (Ce(IV)). This characteristic is also observed in plutonium(III) and americium(III) oxalates. []

Q6: What role can cerium play in the Briggs-Rauscher oscillating reaction?

A6: Cerium(III) can replace manganese(II) as a catalyst in the Briggs-Rauscher oscillating reaction, which also involves acid, iodate, hydrogen peroxide, and malonic acid. Notably, using sulfuric acid is important as cerium(III) iodate precipitates in the presence of perchloric acid. Although cerium(III) oxalate may precipitate by the reaction's end, Ce(III) proves to be a more effective catalyst at low concentrations compared to Mn(II). []

Q7: Can cerium be recovered from industrial processes?

A7: Yes, cerium can be recovered from industrial waste streams, such as those generated during brewery wastewater treatment using cerium(III) chloride as a coagulant. The sewage sludge generated in this process can be treated with hydrochloric acid to extract cerium and phosphorus. Subsequent treatment with oxalic acid precipitates cerium(III) oxalate, which can be further processed to obtain cerium oxide (CeO2) and ultimately regenerated into cerium(III) chloride. []

Q8: How is the solubility of cerium(III) oxalate determined?

A8: The solubility of cerium(III) oxalate in water can be accurately determined using radiometric methods. These methods, which involve using a radioactively labeled form of cerium(III) oxalate, have been shown to provide results consistent with other techniques, such as chemisorption on cation exchange paper followed by X-ray fluorescence analysis. These findings support the reliability of radiometric methods for solubility measurements. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。